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Executive Summary

Hepatic steatosis and its progression to non-alcoholic steatohepatitis (NASH) and fibrosis
represent a significant and growing unmet medical need. Recent genetic and preclinical
research has identified 173-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific,
lipid droplet-associated enzyme, as a promising therapeutic target. Loss-of-function variants in
the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to
NASH, fibrosis, and hepatocellular carcinoma. This has spurred the development of inhibitors
targeting HSD17B13. While information on a specific inhibitor designated "Hsd17B13-IN-24" is
not publicly available, this guide provides a comprehensive overview of the role of HSD17B13
in liver pathophysiology and the current landscape of inhibitors in development. We will delve
into the preclinical and clinical data, experimental methodologies, and the underlying signaling
pathways.

The Role of HSD17B13 in Liver Physiology and
Disease

HSD17B13 is a member of the 17(3-hydroxysteroid dehydrogenase superfamily, which is
involved in the metabolism of steroids, fatty acids, and bile acids.[1] Unlike other members of
its family, HSD17B13 is predominantly expressed in the liver, specifically within hepatocytes
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and is localized to the surface of lipid droplets.[2][3] Its expression is significantly upregulated
in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[1][4]

Overexpression of HSD17B13 in cellular and animal models leads to an increase in the
number and size of lipid droplets, suggesting a role in promoting hepatic steatosis.[2] The
proposed mechanisms for HSD17B13's role in the progression of liver disease include its
enzymatic activity, which may involve retinol metabolism, and its potential scaffolding function
on lipid droplets.[2][5]

Human genetic studies have been a major driver in validating HSD17B13 as a therapeutic
target. A specific splice variant, rs72613567:TA, results in a loss of HSD17B13 function and is
associated with a reduced risk of developing NASH and fibrosis.[2][6] This protective effect
appears to be independent of the degree of steatosis, suggesting that HSD17B13 plays a more
critical role in the inflammatory and fibrotic processes that drive disease progression.[6][7]

Therapeutic Inhibition of HSD17B13

The genetic validation of HSD17B13 has led to the rapid development of therapeutic inhibitors,
including small molecules and RNA interference (RNAI) therapeutics. These agents aim to
replicate the protective phenotype observed in individuals with loss-of-function variants.

Small Molecule Inhibitors

Several small molecule inhibitors of HSD17B13 are in preclinical and early-stage clinical
development. These compounds are designed to directly inhibit the enzymatic activity of the
HSD17B13 protein.
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Compound Name/Code Development Stage Key Findings

o ) First-in-class oral small
INI-822 Phase | Clinical Trial[8] o
molecule inhibitor.[8]

Potent and selective inhibitor,
BI-3231 Preclinical[9] shows extensive liver tissue

accumulation.[9]

IC50 of 2.5 nM; demonstrates
o a liver-targeting profile and
Compound 32 Preclinical[10] ] ]
anti-MASH effects in mouse

models.[10]

IC50 of 14 nM (human) and
2.5 nM (mouse); shows
o hepatoprotective and anti-
EP-036332 Preclinical[11] ) )
inflammatory effects in a
mouse model of autoimmune

hepatitis.[11]

IC50 of 79 nM (human) and 74
nM (mouse); demonstrates a
o decrease in blood levels of ALT
EP-040081 Preclinical[11] ]
and pro-inflammatory
cytokines in a mouse model.

[11]

RNA Interference (RNAI) Therapeutics

RNAI therapeutics offer an alternative approach by reducing the expression of the HSD17B13
protein. These therapies utilize small interfering RNA (siRNA) to target and degrade HSD17B13
messenger RNA (MRNA).
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Compound Name/Code Development Stage Key Findings

Subcutaneously administered;
demonstrates a dose-
dependent reduction in hepatic
HSD17B13 mRNA and protein
levels, accompanied by

o ) reductions in ALT.[13] In a

GSK4532990 (ARO-HSD) Phase IIb Clinical Trial[12]

Phase I/l study, a 200 mg
dose resulted in a -93.4%
mean change in hepatic
HSD17B13 mRNA and a
-42.3% mean change in ALT.

[13]

Subcutaneously administered;

a 400 mg dose resulted in a

median reduction of 78% in
o o _ liver HSD17B13 mRNA at 6

Rapirosiran (ALN-HSD) Phase | Clinical Trial[14] ) ) )

months in patients with MASH.

[14] The therapy has shown an

encouraging safety and

tolerability profile.[14]

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which HSD17B13 contributes to hepatic steatosis and
fibrosis are still under investigation. However, several key signaling pathways have been
implicated.

Regulation of HSD17B13 Expression

The expression of HSD17B13 is regulated by nuclear receptors and transcription factors
involved in lipid metabolism.
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Caption: Regulation of HSD17B13 expression and its role in a positive feedback loop

promoting lipogenesis.

Studies have shown that the liver X receptor a (LXRa) induces the expression of HSD17B13
through the sterol regulatory element-binding protein 1c (SREBP-1c).[2] In turn, HSD17B13
appears to promote the maturation of SREBP-1c, creating a positive feedback loop that can

enhance hepatic lipogenesis.[2]

Pro-fibrotic Signaling

HSD17B13 activity in hepatocytes may promote the activation of hepatic stellate cells (HSCs),

the primary cell type responsible for liver fibrosis, through paracrine signaling.
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Caption: Proposed mechanism of HSD17B13-mediated paracrine activation of hepatic stellate
cells.

Recent research suggests that catalytically active HSD17B13 in hepatocytes stimulates the
transcription and secretion of transforming growth factor-beta 1 (TGF-B1).[5] Secreted TGF-1
then acts on neighboring HSCs, promoting their activation and the subsequent deposition of
extracellular matrix, leading to fibrosis.[5] Inhibition of HSD17B13 is therefore hypothesized to
disrupt this pro-fibrotic signaling cascade.

Experimental Protocols

A variety of in vitro and in vivo models are utilized to study the function of HSD17B13 and
evaluate the efficacy of its inhibitors.

In Vitro Assays

e Enzyme Inhibition Assay: The inhibitory activity of compounds against HSD17B13 is often
assessed using a biochemical assay that measures the conversion of a substrate, such as [3-
estradiol, by the recombinant human HSD17B13 enzyme.[15] The production of NADH can
be detected using a coupled-enzyme luminescence assay.[16]

o Cell-based Activity Assays: HEK293 or HepG2 cells are engineered to stably or transiently
express human or mouse HSD17B13.[16][17] The activity of the enzyme is then monitored
by measuring the conversion of substrates using methods like RapidFire mass spectrometry.
[16]
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» Hepatocyte-Stellate Cell Co-culture: To model the interaction between hepatocytes and
HSCs, Transwell insert co-culture systems are employed.[18] Hepatocytes expressing
HSD17B13 are cultured in the insert, and the activation of HSCs in the lower chamber is

assessed by measuring the expression of fibrotic markers.[18]

In Vivo Animal Models

¢ Diet-Induced Models of NAFLD/NASH: Mice are fed a high-fat diet (HFD) or a choline-
deficient, L-amino acid-defined (CDAA) diet to induce hepatic steatosis, inflammation, and
fibrosis.[7][16] These models are used to evaluate the effects of HSD17B13 inhibitors on the
development and progression of liver disease.

o Chemically-Induced Liver Injury: Acute liver injury can be induced in mice through the
administration of agents like carbon tetrachloride (CCl4). This model is useful for studying
the role of HSD17B13 in acute inflammatory and fibrotic responses.

o Genetic Models: Knockdown of Hsd17b13 in mice can be achieved using adeno-associated
virus (AAV) vectors delivering short hairpin RNA (shRNA).[17] These models help to mimic
the effects of HSD17B13 loss-of-function observed in humans.
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Caption: A generalized workflow for the development of HSD17B13 inhibitors.

Future Directions and Conclusions

The inhibition of HSD17B13 represents a genetically validated and promising therapeutic
strategy for the treatment of hepatic fibrosis and NASH. Both small molecule inhibitors and
RNAI therapeutics have shown encouraging preclinical and early clinical results. Future
research will need to further elucidate the precise molecular functions of HSD17B13, including
the identification of its endogenous substrates and its role in different stages of liver disease.
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The ongoing clinical trials will be crucial in determining the long-term safety and efficacy of
HSD17B13 inhibition in patients with NASH and other chronic liver diseases. The development
of these targeted therapies holds the potential to address a significant unmet need for patients
at risk of progressing to end-stage liver disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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